

# Physicochemical properties of N-(6formylpyridin-2-yl)pivalamide

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Compound of Interest

N-(6-FORMYLPYRIDIN-2YL)PIVALAMIDE

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# N-(6-formylpyridin-2-yl)pivalamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of **N-(6-formylpyridin-2-yl)pivalamide**. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

## **Physicochemical Properties**

**N-(6-formylpyridin-2-yl)pivalamide**, with the CAS number 372948-82-8, is a pyridine derivative featuring a pivalamide group and a formyl substituent.[1] These functional groups impart specific chemical reactivity and make it a versatile intermediate in organic synthesis. A summary of its known and predicted physicochemical properties is presented in Table 1. While some experimental data is available, certain properties such as melting point and specific solubility are not widely reported and the data below is based on predicted values.

Table 1: Physicochemical Properties of N-(6-formylpyridin-2-yl)pivalamide



Property	Value	Source
Molecular Formula	C11H14N2O2	[2]
Molecular Weight	206.24 g/mol	[1][2]
CAS Number	372948-82-8	[1][2]
Boiling Point (Predicted)	387.3 ± 27.0 °C	[2]
Density (Predicted)	1.165 ± 0.06 g/cm <sup>3</sup>	[2]
pKa (Predicted)	13.46 ± 0.70	[2]
InChI Key	DRJJATMNDDRQOM- UHFFFAOYSA-N	[1]

## **Spectroscopic Data**

Spectroscopic data is crucial for the structural elucidation and confirmation of **N-(6-formylpyridin-2-yl)pivalamide**. While comprehensive experimental spectra are not readily available in the public domain, predicted data provides valuable insights for characterization.

Table 2: Predicted Spectroscopic Data for N-(6-formylpyridin-2-yl)pivalamide

¹H NMR	Predicted Chemical Shift (ppm)	
Formyl Proton (-CHO)	9.8	
Pyridine Ring Protons	7.5 - 8.2	
<sup>13</sup> C NMR	Predicted Chemical Shift (ppm)	
Carbonyl Carbon (C=O)	175	

Source:[1]

# **Synthesis**

The primary synthetic route to **N-(6-formylpyridin-2-yl)pivalamide** starts from 2-amino-6-methylpyridine.[1] The synthesis involves a two-step process: protection of the amino group



followed by oxidation of the methyl group.

#### **Experimental Protocol**

Step 1: Synthesis of N-(6-methylpyridin-2-yl)pivalamide (Protection)

- To a solution of 2-amino-6-methylpyridine in an inert solvent such as dichloromethane or tetrahydrofuran, add a base like triethylamine or pyridine.
- Slowly add pivaloyl chloride to the reaction mixture at a controlled temperature.
- The reaction proceeds via a nucleophilic acyl substitution, where the amino group of 2-amino-6-methylpyridine attacks the electrophilic carbonyl carbon of pivaloyl chloride.[1]
- The added base neutralizes the hydrochloric acid that is formed as a byproduct.[1]
- Upon completion, the reaction mixture is worked up to isolate the N-(6-methylpyridin-2-yl)pivalamide intermediate.

#### Step 2: Synthesis of **N-(6-formylpyridin-2-yl)pivalamide** (Oxidation)

- The intermediate N-(6-methylpyridin-2-yl)pivalamide is subjected to oxidation to convert the methyl group to a formyl group.
- A common method involves benzylic bromination using N-bromosuccinimide (NBS) to form an N-[6-(dibromomethyl)pyridin-2-yl]pivalamide intermediate.[1]
- Subsequent hydrolysis of the dibrominated intermediate, often facilitated by silver nitrate or acidic conditions, yields the final product, N-(6-formylpyridin-2-yl)pivalamide.[1]
- The final product is then purified using standard techniques such as column chromatography.

# **Synthesis Workflow**





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Caption: Synthetic pathway for N-(6-formylpyridin-2-yl)pivalamide.

### **Potential Applications and Reactivity**

**N-(6-formylpyridin-2-yl)pivalamide** is a valuable intermediate for the synthesis of more complex molecules due to its reactive functional groups.

- Ligand Synthesis: The pyridine nitrogen and the formyl oxygen can act as coordination sites
  for metal ions, making this compound a potential building block for metal-organic frameworks
  (MOFs) and other coordination polymers.[1] The formyl group can be readily converted into
  Schiff bases through condensation with primary amines, which are important ligands in
  coordination chemistry.[1]
- Drug Discovery Intermediate: While direct biological activity of N-(6-formylpyridin-2-yl)pivalamide is not extensively documented, its structural motifs are of interest in medicinal chemistry. For instance, derivatives of 2-formylpyridine have been explored for their potential as telomerase inhibitors, a target in cancer therapy.[1] The formyl group serves as a versatile handle for constructing fused ring systems, which are common scaffolds in many biologically active molecules.[1]

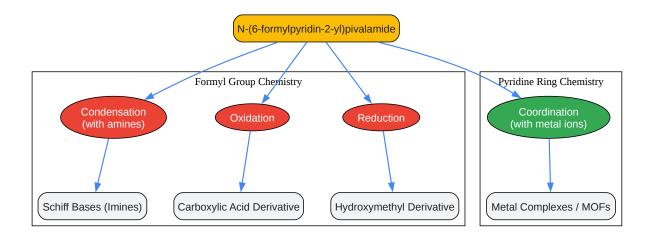
# **Signaling Pathways**

Currently, there is no publicly available research that directly implicates **N-(6-formylpyridin-2-yl)pivalamide** in any specific biological signaling pathways. While related pyridine-containing compounds may exhibit biological activities, the direct interaction and modulation of signaling pathways by the title compound have not been reported. Therefore, a diagrammatic representation of a signaling pathway is not applicable at this time.



## **Logical Relationships in Synthetic Utility**

The chemical utility of **N-(6-formylpyridin-2-yl)pivalamide** is rooted in the distinct reactivity of its functional groups. The logical relationship between these groups and their potential transformations is key to its application in synthetic chemistry.



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Caption: Reactivity and synthetic utility of N-(6-formylpyridin-2-yl)pivalamide.

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#### References

- 1. N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE | 372948-82-8 | Benchchem [benchchem.com]
- 2. N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE | 372948-82-8 [m.chemicalbook.com]



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